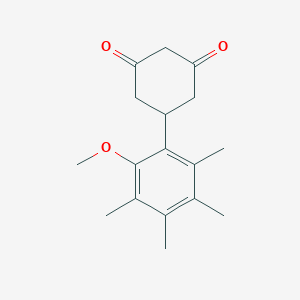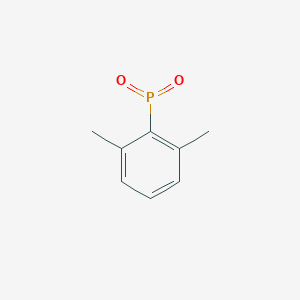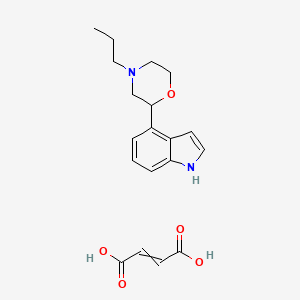
5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a chloro group, a cyano group, and a sulfonamide group attached to the benzimidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide typically involves multiple steps. One common method is the cyclization of o-phenylenediamine with a suitable sulfonyl chloride, followed by the introduction of the chloro and cyano groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and cyano groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide
- 5-Chloro-1H-benzimidazole-1-sulfonamide
- 2-Cyano-5-chloro-1H-benzimidazole
Uniqueness
5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and cyano groups, along with the sulfonamide moiety, makes it a versatile compound with diverse applications.
Properties
CAS No. |
88422-21-3 |
|---|---|
Molecular Formula |
C10H9ClN4O2S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
5-chloro-2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c1-14(2)18(16,17)15-9-4-3-7(11)5-8(9)13-10(15)6-12/h3-5H,1-2H3 |
InChI Key |
HITKBLSCJSDZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2=C(C=C(C=C2)Cl)N=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


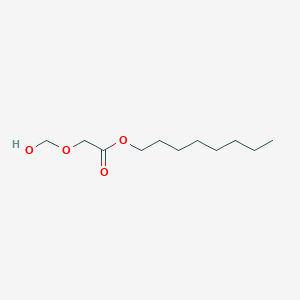
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)

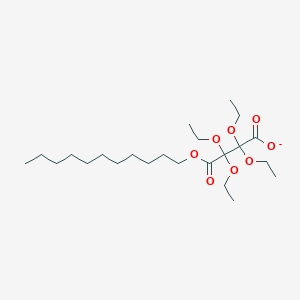
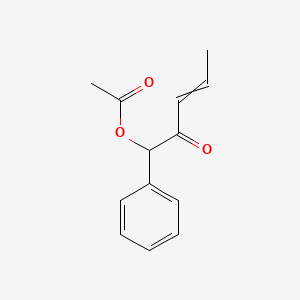
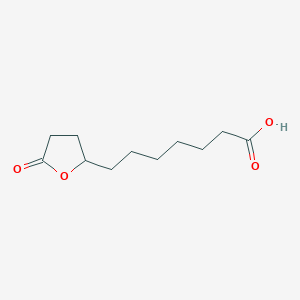
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
